![molecular formula C17H18N2O3S B7566806 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole](/img/structure/B7566806.png)
1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole, also known as MSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSPB is a benzimidazole derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has also been shown to inhibit the activation of NF-kappaB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific research fields. However, 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole, including further studies on its mechanism of action and its potential applications in drug development. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole could also be studied for its potential applications in the treatment of various diseases, including Alzheimer's disease and cancer. Additionally, further studies could be conducted to determine the optimal dosage and toxicity of 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole in various experimental models.
Conclusion
In conclusion, 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has potential applications in drug development and the treatment of various diseases, making it a promising candidate for further studies.
Méthodes De Synthèse
1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole can be synthesized using various methods, including the reaction of 4-methylsulfonylphenol with 3-chloropropylbenzimidazole in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole, which can be purified using column chromatography. The purity and yield of 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole can be determined using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques.
Propriétés
IUPAC Name |
1-[3-(4-methylsulfonylphenoxy)propyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23(20,21)15-9-7-14(8-10-15)22-12-4-11-19-13-18-16-5-2-3-6-17(16)19/h2-3,5-10,13H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEFZLDFMLNMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

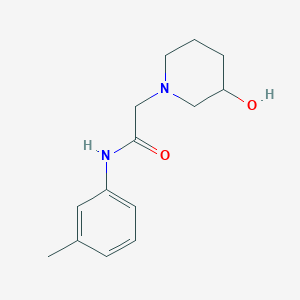

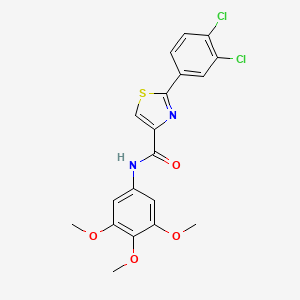
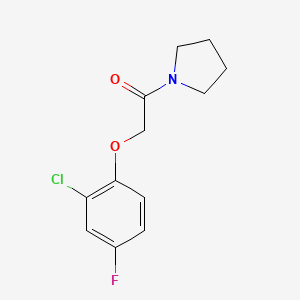
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7566755.png)


![5-(4-methoxyphenyl)-1-phenyl-N-[(1-propan-2-ylpiperidin-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7566786.png)
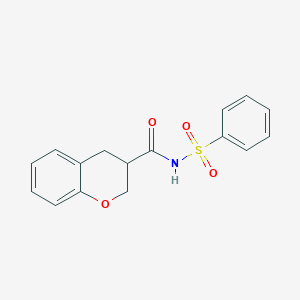
![N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide](/img/structure/B7566821.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide](/img/structure/B7566834.png)
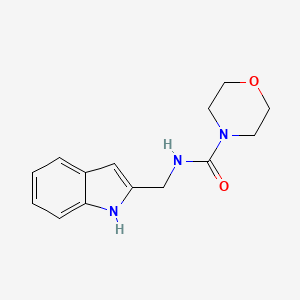

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B7566854.png)